molecular formula C14H19Br2NO3 B8159085 [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester

[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8159085
M. Wt: 409.11 g/mol
InChI Key: WCFORNOQEFLJAU-UHFFFAOYSA-N
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Description

[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound characterized by the presence of bromine atoms and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of a phenol derivative to introduce bromine atoms at specific positions on the aromatic ring.

    Etherification: The brominated phenol is then reacted with an appropriate alkyl halide to form the phenoxymethyl ether.

    Carbamate Formation: The final step involves the reaction of the phenoxymethyl ether with tert-butyl isocyanate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate ester.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

    Hydrolysis: Carbamic acid and the corresponding alcohol.

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

Scientific Research Applications

[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atoms and carbamate ester functional group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-Bromo-1-(4-chloro-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-Bromo-1-(4-fluoro-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-Bromo-1-(4-methyl-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, [2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl N-[1-bromo-3-(4-bromophenoxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2NO3/c1-14(2,3)20-13(18)17-11(8-15)9-19-12-6-4-10(16)5-7-12/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFORNOQEFLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=C(C=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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